molecular formula C6H3BrFI B1273208 1-Bromo-3-fluoro-2-iodobenzene CAS No. 450412-29-0

1-Bromo-3-fluoro-2-iodobenzene

Cat. No.: B1273208
CAS No.: 450412-29-0
M. Wt: 300.89 g/mol
InChI Key: FXEGEEUPPGLIIC-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodobenzene (BFI) is an aromatic compound that has been widely studied in the scientific community. BFI is a halogenated benzene ring, which is composed of one bromine atom, one fluorine atom, and two iodine atoms. It has a molecular formula of C6H3BrFI2. BFI is an important intermediate for the production of various organic compounds, and it is also used in various scientific research applications. In

Scientific Research Applications

Vibrational Spectra Analysis

Research has shown that compounds like 1-Bromo-3-fluoro-2-iodobenzene can be analyzed using mass-analyzed threshold ionization (MATI) to study their vibrational spectra in different electronic states. This provides insights into the ionization energies and vibrational modes of such halobenzene cations (Kwon, Kim, & Kim, 2002).

Synthesis of Benzofurans

This compound has been used in the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans, a significant reaction involving intermolecular C-C bond formation and intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Radiolysis Studies

Studies on the radiolysis of aqueous solutions of dihalobenzenes, including this compound, have been conducted. This research is crucial for understanding the formation of halide ions and the behavior of these compounds under radiation exposure (Naik & Mohan, 2005).

Synthon Preparation

This compound plays a role in the preparation of synthons, like no-carrier-added 1-bromo-4-[18F]fluorobenzene, essential for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

Fluoroalkylation Studies

The compound has been studied in the context of copper(0)-mediated fluoroalkylation reactions. This research is significant for understanding the reactivity of different fluoroalkylated species in organic chemistry (Zhu, Ni, Gao, & Hu, 2015).

Photolysis Research

Research has also been conducted on the photolysis of iodobenzene derivatives, including this compound, to understand the effects of light on these compounds. Such studies are vital for applications in photochemistry (Durie, Iredale, & Kingsbury, 1949).

Inclusion Complex Formation

This compound has been used to form inclusion complexes with p-H-calix[5]arene, which is significant in the study of intermolecular interactions and molecular recognition in chemistry (Clark, Makha, Sobolev, & Raston, 2008).

Chemical Reaction Studies

This compound has also been involved in studies related to various chemical reactions, such as reactions with alkyllithium compounds. Understanding these reactions is crucial for synthetic chemistry applications (Leroux, Mangano, & Schlosser, 2005).

Safety and Hazards

1-Bromo-3-fluoro-2-iodobenzene is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGEEUPPGLIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382446
Record name 1-bromo-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450412-29-0
Record name 1-bromo-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-fluoro-2-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (76 mL, 0.4 mol) in dry THF (664 mL) and n-hexane (220 mL) was added 2.5 M/L n-BuLi (160 mL. 0.4 mol) dropwise at −78° C. during a period of 1 h. The mixture was stirred for 1 h at −78° C. Then a solution of 1-bromo-3-fluoro-benzene (69 g, 0.4 mol) in dry THF (300 mL) at −78° C. was added to the above mixture dropwise. After stirring for an additional 1 h at −78° C., the mixture was added a solution of iodine (101 g, 0.4 mol) in dry THF (400 mL) dropwise at −78° C. The temperature was raised from −78° C. to rt during 2 h. After stirring for 18 h at rt, the mixture was concentrated in vacuo to give crude product (120 g) which was distilled under reduced pressure to afford 1-bromo-3-fluoro-2-iodo-benzene (110 g). 1H NMR (400 MHz, DMSO): 7.24-7.19 (t, 1H), 7.38-7.32 (m, 1H), 7.55-7.53 (d, 1H).
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
664 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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